N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide
Overview
Description
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids .
Mechanism of Action
Target of action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values
Mode of action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical pathways
Tetrazoles can affect various biochemical pathways due to their wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can enhance the bioavailability of the compound.
Result of action
Tetrazoles in general have a wide range of biological activities as mentioned above .
Preparation Methods
The synthesis of N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be approached through various methods. One common method involves the reaction of benzoyl chloride with N-methyl-2H-1,2,3,4-tetrazol-5-ylmethanamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
N-methyl-N-(2H-1,2,3,4-tetrazol-5-ylmethyl)benzamide can be compared with other tetrazole derivatives such as:
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzamide: Similar in structure but with different substituents, leading to variations in biological activity.
1H-tetrazole: A simpler tetrazole derivative with a wide range of applications in medicinal chemistry.
5-substituted tetrazoles: These compounds have different substituents on the tetrazole ring, affecting their chemical and biological properties.
This compound stands out due to its unique combination of the tetrazole ring and the benzamide moiety, providing distinct chemical and biological properties .
Properties
IUPAC Name |
N-methyl-N-(2H-tetrazol-5-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-15(7-9-11-13-14-12-9)10(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDUMIVERTYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNN=N1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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